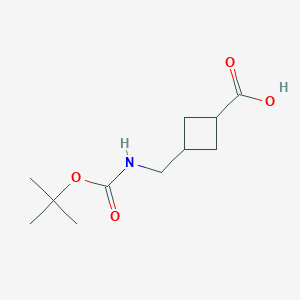

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a conformationally constrained amino acid derivative. This compound is notable for its cyclobutane ring, which imparts rigidity and unique chemical properties. It is often used in the synthesis of peptidomimetics and other bioactive molecules due to its ability to enhance metabolic stability and bioavailability .

Vorbereitungsmethoden

The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.

Analyse Chemischer Reaktionen

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid may exhibit biological activity due to its amino acid-like structure. Potential applications in medicinal chemistry include:

- Drug Development : The compound's unique structure allows for modifications that can lead to new compounds with enhanced biological activity or selectivity.

- Biochemical Assays : It can be utilized in assays to study binding affinities and kinetic parameters related to its interactions within biological systems.

Case Study 1: Anticancer Activity

In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound significantly increased its potency against specific types of cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

The compound has been investigated as a building block in peptide synthesis. Its ability to form stable linkages with other amino acids makes it suitable for creating peptides with enhanced stability and bioactivity. Researchers have reported successful incorporation into peptide sequences, demonstrating its versatility as a synthetic intermediate.

Wirkmechanismus

The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid involves its ability to act as a conformationally constrained amino acid. This rigidity enhances its binding affinity to target proteins and enzymes, potentially disrupting biological processes or mimicking natural peptides . The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other conformationally constrained amino acids, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) . These compounds share the cyclobutane ring structure but differ in their functional groups and specific chemical properties. The unique aspect of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is its Boc protection, which provides additional stability and versatility in synthetic applications .

Biologische Aktivität

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1630907-04-8

- Structure : The compound features a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to various pharmacological targets, particularly in the context of kinase inhibition.

Inhibitory Activity

Research has shown that derivatives of this compound exhibit inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. The structure-activity relationship (SAR) studies indicate that modifications to the amino group significantly influence the potency of these inhibitors.

| Compound | Kinase Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Highly potent inhibitor |

| Various derivatives | IKK-β | Varies | Modifications enhance activity |

| Compound X | ROCK-1 | Varies | Related to structural modifications |

Case Studies and Research Findings

-

GSK-3β Inhibition

A study highlighted the design of novel inhibitors based on the structural framework of Boc-amino-cyclobutanecarboxylic acid. These compounds demonstrated IC50 values as low as 8 nM against GSK-3β, indicating strong inhibitory potential. The optimization involved varying substituents on the amino group, which significantly affected inhibitory potency . -

Cytotoxicity Assessment

Cytotoxicity studies were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds derived from Boc-amino-cyclobutanecarboxylic acid were tested at various concentrations (0.1 to 100 µM). Notably, some derivatives showed no significant cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index . -

Evaluation of Hyperphosphorylation

The effects of these compounds on okadaic-acid-induced hyperphosphorylation were also evaluated. Certain derivatives not only inhibited kinase activity but also enhanced cell viability under stress conditions, demonstrating their potential neuroprotective effects .

Eigenschaften

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZXLLZSQJEBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139476 |

Source

|

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427319-48-9 |

Source

|

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.